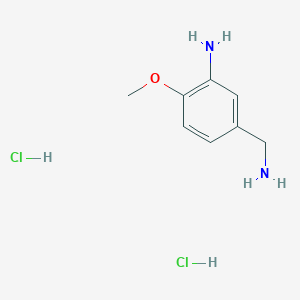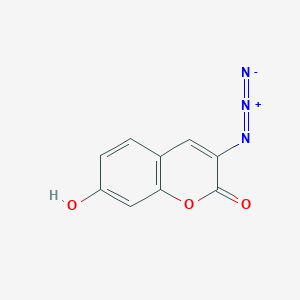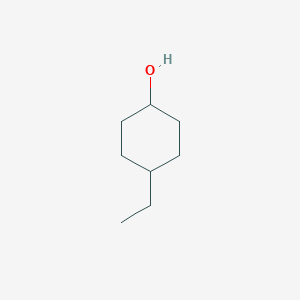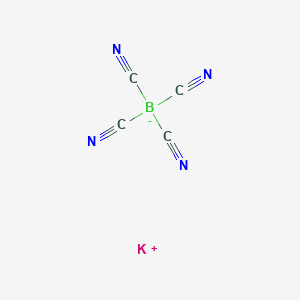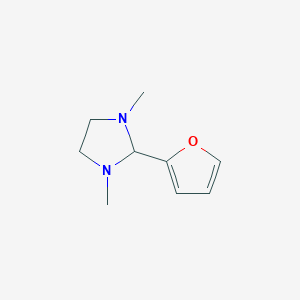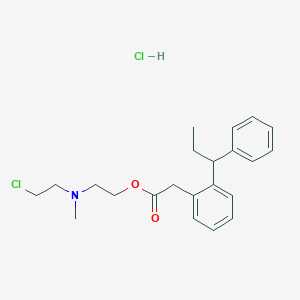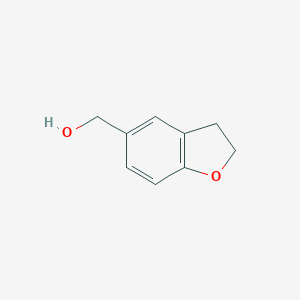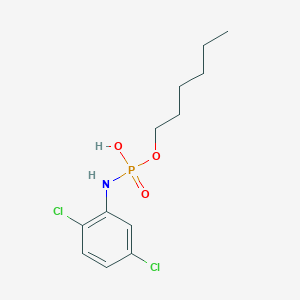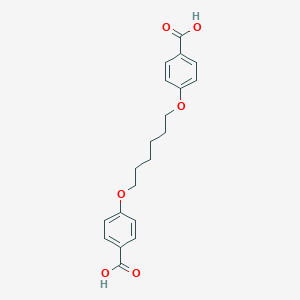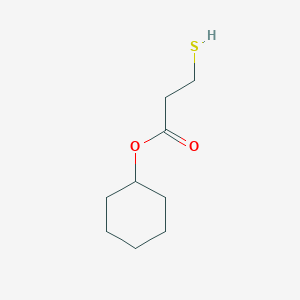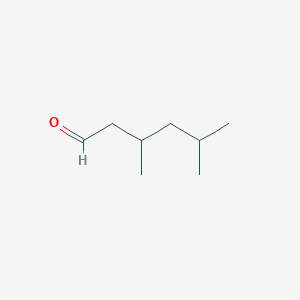
BGBASGWBMOITHT-UHFFFAOYSA-M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This specific compound is characterized by the presence of a thymyloxy group, which is derived from thymol, a natural monoterpene phenol derivative of cymene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:
Starting Materials: Diethylmethylamine and 2-(thymyloxy)ethyl iodide.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (up to 60°C) to facilitate the quaternization process.
Procedure: Diethylmethylamine is reacted with 2-(thymyloxy)ethyl iodide in a suitable solvent. The reaction mixture is stirred for several hours until the formation of the quaternary ammonium salt is complete.
Purification: The product is isolated by filtration or extraction, followed by recrystallization to obtain pure ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (for iodide to nitrate substitution) and sodium hydroxide (for iodide to hydroxide substitution).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with silver nitrate yield the corresponding nitrate salt, while hydrolysis can produce the corresponding alcohol and amine.
Applications De Recherche Scientifique
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential antimicrobial properties due to the presence of the thymyloxy group.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mécanisme D'action
The mechanism of action of ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide involves its interaction with cell membranes. The quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The thymyloxy group enhances its antimicrobial activity by interfering with microbial enzymes and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethylammonium iodide: Another quaternary ammonium compound used in pharmacological studies.
Ethylammonium iodide: Used in the fabrication of perovskite-based photovoltaic devices.
Diethylmethyl(2-methoxyethyl)ammonium iodide: An ionic liquid with applications in various chemical processes.
Uniqueness
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide is unique due to the presence of the thymyloxy group, which imparts additional antimicrobial properties and potential applications in medicine and industry. This distinguishes it from other quaternary ammonium compounds that may lack such functional groups.
Propriétés
Numéro CAS |
102571-20-0 |
|---|---|
Formule moléculaire |
C17H30INO |
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
diethyl-methyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C17H30NO.HI/c1-7-18(6,8-2)11-12-19-17-13-15(5)9-10-16(17)14(3)4;/h9-10,13-14H,7-8,11-12H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
BGBASGWBMOITHT-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC1=C(C=CC(=C1)C)C(C)C.[I-] |
SMILES canonique |
CC[N+](C)(CC)CCOC1=C(C=CC(=C1)C)C(C)C.[I-] |
Synonymes |
diethyl-methyl-[2-(5-methyl-2-propan-2-yl-phenoxy)ethyl]azanium iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


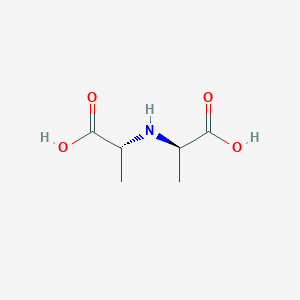
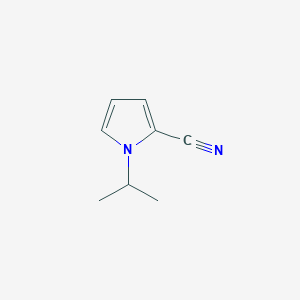
![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)
